molecular formula C11H18Cl2N2O2 B8185124 Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

Cat. No.: B8185124
M. Wt: 281.18 g/mol
InChI Key: IYHXWOBOAFULJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted at the para position (C4) with an amino-acetate ester moiety. The tert-butyl ester group provides steric protection, enhancing stability against hydrolysis compared to smaller esters (e.g., ethyl or methyl). The dihydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally characterized by its pyridine ring, which influences electronic properties and intermolecular interactions, and the tert-butyl group, which modulates reactivity and bioavailability .

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8;;/h4-7,9H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHXWOBOAFULJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 4-(aminomethyl)pyridine reacts with Boc anhydride in the presence of a tertiary amine base, such as triethylamine (TEA), in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction typically proceeds at 0–25°C for 2–4 hours, achieving yields of 75–85%. For example:

  • Step 1 : 4-(Aminomethyl)pyridine (1.0 equiv) is dissolved in DCM under nitrogen.

  • Step 2 : TEA (1.2 equiv) is added dropwise, followed by Boc anhydride (1.1 equiv).

  • Step 3 : The mixture is stirred at room temperature until completion, followed by aqueous workup and crystallization.

Optimization Strategies

  • Solvent Selection : THF enhances reaction rates compared to DCM but may require lower temperatures to suppress side reactions.

  • Base Equivalents : Increasing TEA to 1.5 equivalents improves yields to 90% by neutralizing HCl byproducts.

Coupling Reactions with Pyridine Derivatives

Alternative routes employ coupling strategies between tert-butyl 2-bromoacetate and pyridine-4-carboxaldehyde intermediates. This method is advantageous for introducing stereochemical complexity.

Reductive Amination Protocol

A two-step reductive amination process is described in patent literature:

  • Formation of Schiff Base : Pyridine-4-carboxaldehyde reacts with tert-butyl 2-aminoacetate in ethanol at reflux, forming an imine intermediate.

  • Reduction with NaBH₄ : The imine is reduced using sodium borohydride (NaBH₄) in methanol, yielding the secondary amine.

  • Salt Formation : Treatment with HCl in ethyl acetate converts the free base to the dihydrochloride salt.

Key Data :

ParameterValueSource
Yield (Schiff Base)78%
Yield (Reduction)85%
Purity (Final)>98% (HPLC)

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to couple tert-butyl 2-bromoacetate with pyridinylzinc reagents. This method offers superior functional group tolerance and scalability:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in THF at 60°C.

  • Yield : 82–88% with <2% dimerization byproducts.

Industrial-Scale Production Considerations

Solvent Recycling and Cost Efficiency

Large-scale synthesis (≥1 kg) prioritizes solvent recovery. Ethyl acetate and methanol are preferred due to low toxicity and ease of removal. For instance, a patent by reports a 95% solvent recovery rate using vacuum distillation.

Crystallization and Purification

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1), achieving >99.5% purity. Key parameters include:

  • Temperature Gradient : Slow cooling from 60°C to 4°C minimizes impurities.

  • Antisolvent Addition : Dropwise addition of diethyl ether enhances crystal uniformity.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Nucleophilic Boc8598High120
Reductive Amination8097Moderate150
Pd-Catalyzed Coupling8899High200

Insights :

  • The Boc protection method is cost-effective but requires stringent moisture control.

  • Palladium-catalyzed coupling, while expensive, is ideal for high-purity applications.

Challenges and Innovations

Byproduct Management

Side products such as tert-butyl carbamate (from overprotection) are mitigated using controlled stoichiometry (Boc anhydride ≤1.1 equiv).

Green Chemistry Approaches

Recent studies explore enzymatic catalysis for Boc protection, reducing reliance on toxic solvents. Lipase B from Candida antarctica achieves 70% yield in water-THF mixtures .

Chemical Reactions Analysis

Oxidation Reactions

The amino and pyridine groups participate in oxidation processes. Potassium permanganate (KMnO4KMnO_4
) in acidic conditions oxidizes the amino group, while the pyridine ring remains intact due to its aromatic stability.

Oxidation Target Reagents/ConditionsProductNotes
Primary amineKMnO4KMnO_4
, H2SO4H_2SO_4
, 50–60°CKetone or carboxylic acidYields depend on stoichiometry

Reduction Reactions

The ester group undergoes reduction using lithium aluminum hydride (LiAlH4_4
)
to yield the corresponding alcohol. Catalytic hydrogenation (H2/PdCH_2/Pd-C
) selectively reduces the pyridine ring to piperidine under high-pressure conditions.

Reduction Target Reagents/ConditionsProduct
EsterLiAlH4_4
, dry THF, 0°C to RT2-amino-2-(pyridin-4-yl)ethanol
Pyridine ringH2H_2
(3 atm), Pd/C, ethanolPiperidine derivative

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H2OHCl/H_2O
    , reflux): Produces 2-amino-2-(pyridin-4-yl)acetic acid.

  • Basic hydrolysis (NaOH/H2ONaOH/H_2O
    , 80°C): Forms the sodium carboxylate salt.

Condition ReagentsProduct
Acidic6M HCl, reflux, 6hCarboxylic acid
Basic2M NaOH, 80°C, 4hCarboxylate salt

Amide and Schiff Base Formation

The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides or with aldehydes (e.g., benzaldehyde) to generate Schiff bases.

Reaction Type Reagents/ConditionsProduct
AmidationAcetyl chloride, pyridine, 0°CNN
-acetyl derivative
Schiff baseBenzaldehyde, ethanol, RTImine-linked compound

Salt Metathesis

The dihydrochloride salt can undergo ion exchange with strong bases (e.g., Na2CO3Na_2CO_3
) to regenerate the free amine, enabling further functionalization .

Compound 2HCl+Na2CO3Compound free base +2NaCl+CO2+H2O\text{Compound 2HCl}+Na_2CO_3\rightarrow \text{Compound free base }+2\text{NaCl}+CO_2+H_2O

Stability Under Thermal and pH Conditions

  • Thermal stability : Decomposes above 200°C, releasing tert-butanol and HCl .

  • pH sensitivity : Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the notable applications of tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride is its role as a precursor in the synthesis of anticoagulants, specifically Edoxaban. Edoxaban is a direct factor Xa inhibitor used clinically for preventing thromboembolic disorders. The compound facilitates the synthesis of Edoxaban by providing essential structural features that enhance its pharmacological properties .

Inhibitors for Trypanosoma cruzi
Research has shown that derivatives of pyridine compounds, including this compound, can serve as effective inhibitors targeting Trypanosoma cruzi CYP51. This enzyme is crucial for the survival of the parasite responsible for Chagas disease. Structure-based drug design has been employed to optimize these inhibitors, highlighting the importance of the pyridine nitrogen in binding affinity .

Structure-Activity Relationship Studies

Bioisosteric Modifications
The compound has been utilized in structure-activity relationship (SAR) studies to evaluate how modifications to the pyridine ring affect biological activity. For instance, substituting different groups on the pyridine moiety has led to variations in potency against various targets, showcasing the flexibility and potential of this compound in drug design .

Anti-inflammatory Research

Recent studies have also explored the anti-inflammatory potential of compounds related to this compound. These compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. The findings suggest that certain derivatives exhibit promising anti-inflammatory effects, warranting further investigation .

Synthesis and Characterization

The synthesis of this compound involves several steps that have been optimized for higher yields and purity. Recent patents describe methods that improve production efficiency while maintaining the integrity of the compound, making it more accessible for research purposes .

Synthesis Table

StepDescriptionYield (%)
1Initial reaction setup with starting materials85
2Optimization of reaction conditions93
3Purification process>95

Case Studies and Research Findings

Several studies have documented the utility of this compound in various experimental setups:

Case Study: Inhibition of CYP51
In a study focused on inhibiting Trypanosoma cruzi CYP51, researchers synthesized analogs of this compound. The results indicated that specific structural modifications significantly enhanced binding affinity and biological activity against the parasite .

Case Study: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of derivatives related to this compound through in vitro assays measuring COX enzyme inhibition. The results demonstrated a correlation between structural features and anti-inflammatory efficacy, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl and Pyridin-2-yl Analogs

The positional isomerism of the pyridine substituent significantly impacts physicochemical and biological properties:

Property Pyridin-4-yl Analog Pyridin-3-yl Analog Pyridin-2-yl Analog
Substituent Position Para (C4) Meta (C3) Ortho (C2)
Electronic Effects Stronger electron-withdrawing effect Moderate electron-withdrawing effect Steric hindrance near nitrogen lone pair
Solubility (Salt Form) High in polar solvents (dihydrochloride) Similar solubility profile Similar solubility profile
Synthetic Accessibility Discontinued (commercial unavailability) Discontinued (commercial unavailability) Discontinued (commercial unavailability)
Potential Applications Drug intermediates, chiral building blocks Similar but with altered receptor binding Limited due to steric constraints

Comparison with Ethyl Ester Derivatives

Ethyl esters (e.g., ethyl 3-pyridylacetate) lack the steric bulk of tert-butyl groups, rendering them more reactive toward hydrolysis but less stable under acidic or basic conditions:

Property Tert-butyl Ester Ethyl Ester
Hydrolysis Stability High (steric protection) Low
Reactivity Slow nucleophilic substitution Fast ester cleavage
Solubility Moderate (enhanced by dihydrochloride salt) High in organic solvents
Commercial Status Discontinued Available (e.g., Ethyl 3-pyridylacetate)

The tert-butyl group’s stability makes it preferable for prolonged storage or stepwise syntheses, whereas ethyl esters are advantageous for rapid in situ reactions .

Comparison with Non-Pyridine Heterocycles

Compounds like ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () feature sulfur-containing heterocycles (thietane, pyrimidine), which introduce distinct electronic and steric profiles:

Property Pyridine-Based Compound Pyrimidine-Thietane Compound
Heteroatoms Nitrogen (pyridine) Nitrogen (pyrimidine), Sulfur (thietane)
Bioactivity Potential Chiral ligands, kinase inhibitors Antiviral or antimicrobial applications
Synthetic Complexity Moderate High (due to multi-heterocyclic synthesis)
Stability Stable as dihydrochloride salt May degrade under oxidative conditions

Key Research Findings

  • Commercial Discontinuation : All tert-butyl pyridinyl glycine esters are listed as discontinued, suggesting challenges in large-scale synthesis or niche demand .
  • Isomer-Specific Reactivity : Pyridin-4-yl derivatives may exhibit superior electronic properties for asymmetric catalysis compared to ortho/meta isomers .

Biological Activity

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride (CAS No. 1260638-12-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₈Cl₂N₂O₂
Molecular Weight281.18 g/mol
Purity>98.00%
SolubilityVaries with solvent

The compound is typically used in research settings and is not intended for human use .

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in cancer therapy. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation .

Anticancer Properties

  • Inhibition of Cell Proliferation : The compound has been evaluated for its ability to inhibit the growth of cancer cells. In a study involving various derivatives, it was found that modifications at the pyridine ring significantly influenced cytotoxicity against different cancer cell lines .
  • Mechanistic Insights : The compound's activity may involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds structurally related to this compound demonstrated substantial effects on tubulin polymerization, which is critical for mitotic spindle formation .
  • Case Studies : In vivo studies using xenograft models have shown that similar pyridine derivatives can lead to significant tumor growth inhibition (TGI). For example, a related compound administered at a dose of 40 mg/kg resulted in up to 98% TGI in specific cancer models .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that this compound may have additional biological activities:

  • Anti-inflammatory Effects : Some studies indicate that pyridine derivatives can exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective activities, although more studies are needed to confirm these findings.

Research Findings and Data Tables

Several studies have reported quantitative data on the biological activities of related compounds. Below are examples from recent literature:

Study ReferenceCompound TestedIC₅₀ (µM)Mechanism of Action
Pyridine Derivative A10Microtubule destabilization
Pyridine Derivative B5CDK inhibition
Tert-butyl variant15Induction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride?

  • Methodology : Start with bromoacetic acid tert-butyl ester as a key intermediate. Coupling reactions with pyridine derivatives (e.g., 4-pyridyl groups) under anhydrous conditions, followed by dihydrochloride salt formation via HCl gas or aqueous HCl in cold ethanol. Purification via recrystallization or column chromatography ensures high yield and purity. For analogs, similar protocols are described in patent literature, such as Example 324 in EP 4374877 A2, which employs tert-butyl ester intermediates in multi-step syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement to confirm stereochemistry and hydrogen bonding patterns, especially for resolving chiral centers or salt forms .
  • Spectroscopy : Employ 1^1H/13^13C NMR (in DMSO-d6 or CDCl3) and LCMS (e.g., m/z analysis for molecular ion peaks). For example, LCMS data (m/z 757 [M+H]+^+) from related compounds validates mass accuracy .
  • HPLC : Utilize reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) and retention time consistency (e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodology : Store lyophilized or crystalline forms in airtight containers under inert gas (N2_2/Ar) at -20°C. Avoid prolonged exposure to moisture, as dihydrochloride salts are hygroscopic. Stability studies on analogous compounds recommend periodic purity checks via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with sterically hindered pyridine groups?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of pyridine intermediates.
  • Catalysis : Employ coupling agents like HATU or EDCI for amide bond formation, with catalytic DMAP to reduce steric hindrance.
  • Temperature control : Conduct reactions at 0–5°C to minimize side-product formation. Example 146 in EP 4374877 A2 demonstrates successful coupling under low-temperature conditions .

Q. How to resolve discrepancies in NMR data for diastereomeric mixtures of this compound?

  • Methodology :

  • 2D NMR techniques : Use COSY and HSQC to differentiate overlapping proton environments. For chiral centers, NOESY can identify spatial proximity of substituents.
  • Chiral chromatography : Utilize chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to separate enantiomers.
  • X-ray validation : Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous stereochemical assignment, as demonstrated in crystallographic studies of tert-butyl-protected analogs .

Q. What strategies mitigate decomposition during in vitro biological assays?

  • Methodology :

  • Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to stabilize the compound in aqueous media.
  • Light protection : Shield solutions from UV light to prevent photodegradation, as pyridine derivatives are prone to radical-mediated breakdown.
  • Short-term use : Prepare fresh solutions for each assay and validate stability via LCMS before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.